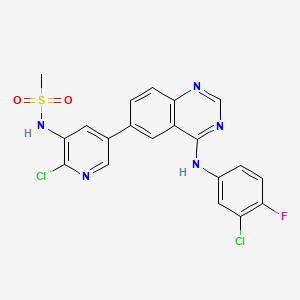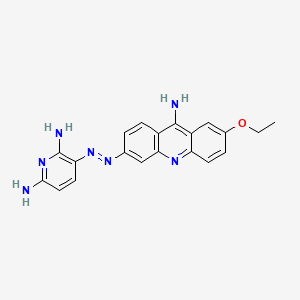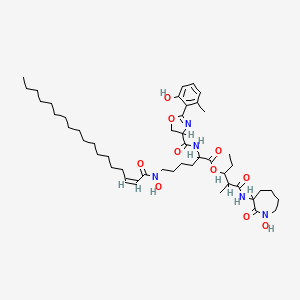
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester
Overview
Description
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester: is a polyethylene glycol-based compound that features an azide group, a tert-butoxycarbonyl (Boc) protected amine, and a succinimidyl ester (NHS ester). This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules.
Mechanism of Action
Target of Action
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins or molecules that contain Alkyne groups . The compound can also interact with molecules containing DBCO or BCN groups .
Mode of Action
The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . Additionally, the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . This process exploits the intracellular ubiquitin-proteasome system .
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for the target protein, the compound facilitates the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. Factors such as pH can affect the deprotection of the amine group and the efficiency of the click chemistry reactions. Additionally, the presence of copper ions is necessary for the CuAAc reaction .
Biochemical Analysis
Biochemical Properties
“N-(Azido-PEG2)-N-Boc-PEG4-NHS ester” interacts with various enzymes, proteins, and other biomolecules. The Azide group in the compound enables PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
Given its role as a PROTAC linker, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is key to its role in the synthesis of PROTACs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-NHS ester typically involves multiple steps:
PEGylation: The initial step involves the reaction of polyethylene glycol (PEG) with azide and Boc-protected amine groups. This is achieved through nucleophilic substitution reactions.
Activation: The PEGylated intermediate is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester. This step usually requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with azide and Boc-protected amine groups under controlled conditions.
Purification: The intermediate product is purified using techniques such as column chromatography or recrystallization.
Activation and Final Purification: The purified intermediate is then activated with NHS and purified again to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Amine Labeling: The NHS ester reacts with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds.
Common Reagents and Conditions:
CuAAC: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.
SPAAC: Cyclooctyne derivatives in aqueous or organic solvents.
Amine Labeling: Primary amines in aqueous buffers at neutral to slightly basic pH.
Major Products:
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Scientific Research Applications
Chemistry:
Bioconjugation: Used to attach various functional groups to biomolecules for labeling and detection.
Drug Delivery: Employed in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.
Biology:
Protein Labeling: Utilized for labeling proteins with fluorescent dyes or other tags for imaging and tracking.
Peptide Modification: Used to modify peptides for enhanced stability and activity.
Medicine:
Therapeutics: Involved in the development of targeted therapies, such as ADCs, for cancer treatment.
Industry:
Comparison with Similar Compounds
Azido-PEG2-NHS ester: Similar in structure but lacks the Boc-protected amine group.
N-(Azido-PEG2)-N-Boc-PEG3-NHS ester: Similar but with a shorter PEG chain.
Uniqueness:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N5O12/c1-26(2,3)42-25(35)30(8-12-38-16-15-37-11-7-28-29-27)9-13-39-17-19-41-21-20-40-18-14-36-10-6-24(34)43-31-22(32)4-5-23(31)33/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYRAESBBJMWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)



![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)





